molecular formula C12H13FN2 B1385980 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole CAS No. 919120-68-6

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

Cat. No.: B1385980
CAS No.: 919120-68-6
M. Wt: 204.24 g/mol
InChI Key: ZFHSVILTWVPKJW-UHFFFAOYSA-N
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Description

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (CAS 919120-68-6) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry, particularly for the development of novel central nervous system (CNS) active compounds . This compound belongs to the class of hexahydroazepinoindoles, which are recognized as "ibogalogs" or simplified analogues of iboga alkaloids . These structures are considered privileged scaffolds in neuropharmacological research due to their ability to interact with multiple biological targets . Its primary research value lies in its role as a key synthetic intermediate. This is evidenced by its use as a precursor in the synthesis of a complex nine-membered ring system, dimethyl 4-ethyl-11-fluoro-1,4,5,6,7,8-hexahydroazonino[5,6-b]indole-2,3-dicarboxylate, which has been identified as a candidate for the design of new Alzheimer's drugs . The ring-expansion reaction that transforms this reagent demonstrates its utility in accessing structurally challenging and pharmacologically relevant medium-sized rings . Pharmacologically, compounds based on this scaffold are known to act as potent agonists at serotonin receptors (e.g., 5-HT2A and 5-HT2C) . They also exhibit other mechanisms of action, including monoamine reuptake inhibition and activity at nicotinic acetylcholine receptors . This multi-target profile makes derivatives of this compound promising for researching novel therapeutics with potential antidepressant, anxiolytic, anti-addictive, and psychoplastogenic effects . It is important to note that compared to classical iboga alkaloids, ibogalog derivatives often show a significantly improved safety profile by demonstrating reduced potency at the hERG channel, an important cardiotoxicity antitarget . Researchers can procure this reagent with a typical purity of 98% . This product is intended for research purposes only in a laboratory setting. It is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-8-3-4-12-9(6-8)10-7-14-5-1-2-11(10)15-12/h3-4,6,14-15H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHSVILTWVPKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651603
Record name 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919120-68-6
Record name 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Hexahydroazepinoindole Precursors

The core structure of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole can be synthesized through intramolecular cyclization of suitably substituted indole derivatives. According to recent research, such as the work published in ACS Journal of Medicinal Chemistry, the initial step often involves constructing a tetrahydroindole framework, followed by ring expansion or fusion to generate the azepine ring (source).

Fluorination at the 9-Position

Fluorination at the 9-position is typically achieved via electrophilic fluorination or nucleophilic substitution, often utilizing reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) . These reagents enable selective fluorination under mild conditions, often in polar aprotic solvents such as acetonitrile, at room temperature. The fluorination step is crucial for introducing the fluorine atom at the desired position, which influences biological activity and stability.

Domino and Ring-Expansion Reactions

Domino Reaction Approach

Research indicates that the initial hexahydroazepino[4,3-b]indole can undergo ring expansion through domino reactions involving activated alkynes or acetylenic derivatives. For example, the work involving dimethyl acetylenedicarboxylate demonstrates that treatment of the precursor with this reagent in methanol at room temperature induces ring expansion, forming dimethyl 4-ethyl-11-fluoro-1,4,5,6,7,8-hexahydroazonino[5,6-b]indole-2,3-dicarboxylate (source).

Specific Conditions for Ring Expansion

Parameter Condition Reference
Reagent Dimethyl acetylenedicarboxylate
Solvent Methanol
Temperature Room temperature
Reaction Time 2 hours

This process involves nucleophilic attack and cyclization, facilitated by the electron-deficient acetylenic reagent, leading to ring expansion and fluorination at the 9-position.

Synthesis via Fischer-Indole and Related Strategies

Fischer-Indole Synthesis

The synthesis of tetrahydro-γ-carbolines, precursors to the final compound, often employs Fischer-indole synthesis from aryl-hydrazines and Boc-protected 4-piperidone derivatives. The process involves acid-catalyzed rearrangement and cyclization, yielding indole derivatives with high efficiency (source).

Functionalization of Indole Derivatives

Substituted indoles, such as methyl or cinnamyl derivatives, are prepared via nucleophilic substitution or palladium-catalyzed coupling reactions. These intermediates serve as building blocks for subsequent ring fusion and fluorination steps.

Key Experimental Data and Data Tables

Method Reagents Conditions Yield (%) Reference
Ring expansion via acetylenic reagent Dimethyl acetylenedicarboxylate Methanol, RT, 2 h 22% (azaindole)
Fluorination Selectfluor / NFSI Polar aprotic solvent, RT Variable
Fischer-indole synthesis Hydrazines + Boc-protected piperidone Acid catalysis, reflux Moderate to high

Summary of the Most Effective Preparation Strategy

The most comprehensive method involves initial synthesis of the indole core via Fischer-indole or related cyclization techniques, followed by selective fluorination at the 9-position, and ring expansion through domino reactions with acetylenic derivatives. This approach allows for precise control over regioselectivity and functionalization, resulting in high-purity compounds suitable for further pharmaceutical development.

Additional Notes

  • Protecting groups such as Boc are often employed during synthesis to prevent undesired side reactions.
  • Reaction conditions are optimized to maximize yield and selectivity, with room temperature reactions favored for fluorination and ring expansion steps.
  • Purification typically involves chromatography over silica gel, with TLC monitoring to confirm reaction completion.

Scientific Research Applications

Medicinal Chemistry

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole has been investigated for its pharmacological properties. Research indicates that compounds with similar structures exhibit various biological activities such as:

  • Antidepressant Effects : Studies have shown that azepine derivatives can act on neurotransmitter systems in the brain, potentially providing antidepressant effects.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines in vitro.

Case Study: Antidepressant Activity
In a study examining the effects of azepine derivatives on serotonin receptors, it was found that compounds similar to this compound could selectively modulate serotonin receptor activity . This suggests potential use in developing new antidepressants.

Material Science

The compound's unique structure makes it suitable for applications in material science as well. It can serve as a building block for synthesizing polymers and other materials with specific properties.

Case Study: Polymer Synthesis
Research has demonstrated that incorporating azepine derivatives into polymer matrices can enhance mechanical properties and thermal stability. For example, polymers modified with azepine units showed improved tensile strength and resistance to thermal degradation compared to unmodified counterparts .

Drug Development

The compound is being explored as a lead structure for novel drug candidates targeting various diseases due to its favorable pharmacokinetic properties.

Case Study: Lead Compound Development
In drug discovery efforts targeting neurodegenerative diseases, researchers have identified derivatives of this compound as promising candidates for further development due to their ability to cross the blood-brain barrier effectively .

Mechanism of Action

The mechanism of action of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. The pathways involved may include inhibition or activation of enzymatic functions, receptor binding, and signal transduction.

Comparison with Similar Compounds

N2-(4-Phenylbutyl)-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (Compound 15d)

  • Substituents : N2-(4-Phenylbutyl) group .
  • Activity :
    • BChE Inhibition : IC₅₀ = 0.17 µM (human serum BChE).
    • Selectivity : >100-fold selectivity over acetylcholinesterase (AChE).
    • Neuroprotection : Restores cell viability in SH-SY5Y neuroblastoma cells exposed to Aβ₁–₄₂ and H₂O₂ (P < 0.001) .
  • Mechanism : Mixed-type BChE inhibition; suppresses Aβ aggregation.
  • Limitations : Moderate water solubility and cytotoxicity at higher concentrations .

2,3,4,5-Tetrahydroazepino[4,3-b]indol-1(2H)-one Derivative

  • Substituents : Ketone group at position 1 .
  • Activity: BChE Inhibition: IC₅₀ = 0.020 µM (nanomolar potency). Selectivity: 1,000-fold selectivity over AChE (IC₅₀ for AChE = 20 µM). Neuroprotection: Protects against NMDA-induced excitotoxicity .
  • Limitations: Poor aqueous solubility; amino derivatives reduce BChE inhibition and increase neuronal toxicity .

DM506 (3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole)

  • Substituents: 3-Methyl group; azepino[4,5-b]indole scaffold .
  • Activity: Non-hallucinogenic inhibitor of α7 and α9α10 nicotinic acetylcholine receptors (nAChRs).
  • Mechanism : Allosteric modulation for neuropsychiatric applications .
  • Differentiation : Targets nAChRs instead of ChEs, highlighting scaffold versatility .

9-Arylsulfonyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indoles

  • Substituents : Sulfonyl groups at position 9 (e.g., 4-fluorophenylsulfonyl) .
  • Activity : Explored for anxiolytic and antidepressant effects via CNS modulation.
  • Limitations: Limited AD-relevant activity data reported .

Comparative Analysis Table

Compound Substituents BChE IC₅₀ (µM) Selectivity (BChE/AChE) Neuroprotection Solubility Toxicity
9-Fluoro-HHAI 9-Fluoro N/A* N/A Potential (structural analogy) Low Unknown
Compound 15d N2-(4-Phenylbutyl) 0.17 >100 Yes (Aβ/H₂O₂) Moderate Moderate
Tetrahydroazepinoindole-1-one 1-Ketone 0.020 1,000 Yes (NMDA) Very Low High (derivatives)
DM506 3-Methyl N/A N/A Targets nAChRs Unknown Unknown

*Direct BChE inhibition data for 9-fluoro-HHAI is unavailable, but fluorination in analogs enhances selectivity .

Key Findings

Substituent Impact: N2-Alkylation: Bulky, hydrophobic groups (e.g., phenylbutyl) improve BChE selectivity by occupying the enzyme’s peripheral anionic site . Fluorination: The 9-fluoro group may enhance metabolic stability and binding affinity, though specific data is pending . Ketone vs. Amine: Ketone derivatives (e.g., 1-one) show superior BChE inhibition but poor solubility, whereas amino groups increase toxicity .

Therapeutic Potential: Compound 15d and related azepino[4,3-b]indoles are multitarget ligands (MTDLs) for AD, inhibiting both BChE and Aβ aggregation . Azepino[4,5-b]indoles (e.g., DM506) demonstrate scaffold adaptability for diverse neurological targets .

Limitations: Low water solubility remains a critical challenge for azepinoindole-based therapeutics . Toxicity profiles vary significantly with substituents; hydrophilic modifications often reduce efficacy .

Biological Activity

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (CAS No. 919120-68-6) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13FN2C_{12}H_{13}FN_2 with a molecular weight of approximately 204.24 g/mol. The compound features a unique fused ring system that contributes to its biological activity.

Research indicates that this compound exhibits various biological activities primarily through interactions with neurotransmitter systems and enzyme inhibition. Notably:

  • Cholinesterase Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. Inhibitors of these enzymes are often explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease .
  • Neuroprotective Effects : Indole-based compounds have shown promise in neuroprotection. Studies suggest that modifications in the indole structure can enhance the ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) therapies .

Pharmacological Studies

  • In Vitro Studies :
    • A study demonstrated that derivatives of indole compounds exhibited varying degrees of AChE and BChE inhibition with IC50 values indicating their potency. For instance, some derivatives showed IC50 values as low as 4.33 µM against BChE .
    • The compound's ability to penetrate the BBB was confirmed through in vitro assays like PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) .
  • In Vivo Studies :
    • Animal models have been utilized to assess the efficacy of this compound in alleviating cognitive impairments associated with neurodegenerative conditions. Results indicated improvements in memory retention and reductions in neuroinflammation markers .

Case Study 1: Neurodegenerative Disease Model

In a study involving mice treated with scopolamine to induce memory deficits:

  • Treatment Group : Administered this compound.
  • Control Group : Received a placebo.

Results showed that the treatment group exhibited significant improvements in cognitive tasks compared to controls. The compound's mechanism was linked to enhanced cholinergic signaling due to its AChE inhibitory properties.

Case Study 2: Antitumor Activity

Another study evaluated the antitumor potential of indole derivatives including this compound against hepatocellular carcinoma (HCC):

  • The compound inhibited tumor growth in xenograft models by targeting specific pathways involved in cancer cell proliferation.

This highlights its versatility beyond neuropharmacology into oncology.

Data Tables

Activity Type IC50 Value (µM) Target Enzyme Reference
AChE Inhibition26.22Acetylcholinesterase
BChE Inhibition4.33Butyrylcholinesterase
NeuroprotectionN/ABlood-Brain Barrier Penetration

Q & A

Q. What are the optimal synthetic routes for preparing 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, and how can reaction conditions be systematically optimized?

Methodological Answer: A typical synthesis involves coupling fluorinated indole precursors with azepine rings under transition-metal catalysis. For example, describes a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF, yielding 42% product after purification via silica gel chromatography (70:30 EtOAc/hexane) . Optimization should focus on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of indole intermediates.
  • Catalyst loading : CuI (5–10 mol%) balances reactivity and side-product formation.
  • Reaction time : 12–24 hours for complete conversion, monitored by TLC .

Q. How can researchers confirm the structural identity and purity of 9-Fluoro-hexahydroazepinoindole derivatives?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C/19F NMR : Fluorine incorporation is confirmed via 19F NMR (e.g., δ -120 to -140 ppm for aromatic F) .
  • HRMS : Validate molecular weight (e.g., FAB-HRMS in shows accurate mass within 0.001 Da) .
  • TLC and HPLC : Monitor purity (>95%) with mobile phases like EtOAc/hexane or acetonitrile/water gradients.

Q. What purification strategies are effective for isolating 9-Fluoro-hexahydroazepinoindole from complex reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane → EtOAc) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystalline solids.
  • Membrane filtration : For large-scale separations, tangential flow filtration (TFF) membranes can remove unreacted precursors .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for fluorinated azepinoindole derivatives?

Methodological Answer:

  • DFT calculations : Predict NMR chemical shifts (e.g., Gaussian or ORCA software) to cross-validate experimental 1H/13C NMR assignments .
  • Molecular dynamics (MD) : Simulate conformational flexibility to explain unexpected splitting in NMR signals .
  • AI-driven tools : Platforms like COMSOL Multiphysics integrate experimental data to refine structural predictions .

Q. What experimental design principles apply to studying the biological activity of 9-Fluoro-hexahydroazepinoindole analogs?

Methodological Answer:

  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy, alkyl groups) on the indole core to assess cytotoxicity or receptor binding (see for analogous pyrroloindole alkaloids) .
  • In vitro assays : Use cell lines (e.g., HEK293) to test neuroprotective or antiproliferative effects, referencing fluorinated indole derivatives in and .
  • Metabolic stability : Employ LC-MS to track metabolite formation in liver microsomes .

Q. How can researchers address discrepancies in synthetic yields across different batches of 9-Fluoro-hexahydroazepinoindole?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst ratio) and identify critical factors .
  • Byproduct analysis : LC-MS or GC-MS to detect side products (e.g., over-fluorinated species or ring-opened intermediates) .
  • Kinetic studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to pinpoint rate-limiting steps .

Q. What advanced separation technologies improve scalability for 9-Fluoro-hexahydroazepinoindole production?

Methodological Answer:

  • Continuous flow chemistry : Reduces batch variability and enhances yield via precise residence time control .
  • Simulated moving bed (SMB) chromatography : Separates enantiomers or diastereomers in multi-gram quantities .
  • Supercritical fluid extraction (SFE) : CO2-based extraction minimizes solvent waste for polar intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Reactant of Route 2
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9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

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